molecular formula C6H4BrClN4 B1445643 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1260787-71-0

3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No. B1445643
CAS RN: 1260787-71-0
M. Wt: 247.48 g/mol
InChI Key: XYEGGXQLIPIEEV-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a chemical compound . It is associated with the class of compounds known as pyrazolopyridines .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .

Scientific Research Applications

Synthesis of Derivatives

The pyrazolo[4,3-d]pyrimidine scaffold is a versatile structure in medicinal chemistry, often used as a starting point for synthesizing various derivatives with potential therapeutic applications. Researchers have developed numerous synthetic strategies to create 1H-pyrazolo[3,4-b]pyridine derivatives, which could be applicable to “3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine” as well .

Anticancer Activity

Pyrimidine derivatives have been evaluated for their anticancer properties. For instance, some novel 1,2,4-triazole containing pyrimidine derivatives have shown effective activity in cancer cell lines using assays like the MTT assay . This suggests that “3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine” may also be researched for its potential anticancer effects.

Kinase Inhibition

Fused pyrimidine derivatives have been studied for their inhibitory activity against various kinases. A 3-pyridylfuro[2,3-d]pyrimidine derivative exhibited selective and potent inhibitory activity against GSK-3b kinase . This indicates that “3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine” could be explored for kinase inhibition applications.

Cyclin-dependent Kinase (CDK) Targeting

Pyrazolo[4,3-d]pyrimidine compounds have been designed as novel CDK2 targeting compounds. These compounds showed superior cytotoxic activities against various cancer cell lines , suggesting a potential application in targeting CDKs for cancer therapy.

properties

IUPAC Name

3-bromo-7-chloro-1-methylpyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN4/c1-12-4-3(5(7)11-12)9-2-10-6(4)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEGGXQLIPIEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)Br)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857694
Record name 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

CAS RN

1260787-71-0
Record name 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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